molecular formula C17H16ClN3O2S B2465811 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-10-6

4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No. B2465811
M. Wt: 361.84
InChI Key: POTWLXDKRZAGFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of CBDMQ is C17H16ClN3O2S, and its molecular weight is 361.84. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Molecular Structure Analysis

Research has demonstrated the molecular structure of derivatives similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, highlighting the importance of N-H...N hydrogen-bonded dimers in the solid state and the flanking of quinazoline moieties by methanol molecules via N...H-O hydrogen bonding, which plays a crucial role in their stability and interactions (Lai, Bo, & Huang, 1997).

Synthesis Methodologies

The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, has been achieved through a process involving methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This comprehensive synthesis route emphasizes the compound's significance in drug development and the effects of reaction conditions on yield (Guangshan, 2011).

Biological Activity

Studies have explored the biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from similar quinazoline frameworks. These compounds were synthesized and evaluated for their in vitro antiproliferative activities against cancer cells, using the MTT method. While most compounds exhibited weaker anticancer activity compared to standard drugs, their synthesis from natural sources like gallic acid highlights their potential in medicinal chemistry and drug design (Liu et al., 2007).

DNA-Binding Studies

Research into N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline has revealed their cytotoxic activities and potential as DNA intercalating agents. These studies provide insights into the interaction of quinazoline derivatives with DNA, emphasizing the importance of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA through an intercalative process, which is crucial for understanding their mechanism of action in therapeutic applications (Garofalo et al., 2010).

Safety And Hazards

While specific safety data for CBDMQ is not available, general precautions should be taken when handling it, as with any chemical. This includes avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

properties

CAS RN

901721-10-6

Product Name

4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.84

IUPAC Name

4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24)

InChI Key

POTWLXDKRZAGFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC

solubility

not available

Origin of Product

United States

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